molecular formula C11H18ClN5 B12218921 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12218921
M. Wt: 255.75 g/mol
InChI Key: WZCTURKTLAIJAX-UHFFFAOYSA-N
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Description

N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative featuring a 1-isopropyl-substituted pyrazole linked via a methylene group to a 1-methylpyrazol-4-amine moiety. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole scaffolds in bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its synthesis likely involves palladium-catalyzed cross-coupling or reductive amination, as seen in related compounds .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-7-10(5-14-16)4-12-11-6-13-15(3)8-11;/h5-9,12H,4H2,1-3H3;1H

InChI Key

WZCTURKTLAIJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Protocols

Reductive Amination Route

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde

A common precursor, 1-isopropyl-1H-pyrazole-4-carbaldehyde, is synthesized via Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by neutralization with sodium acetate.

Reaction Conditions :

  • Reactants : 1-Isopropyl-1H-pyrazole, POCl₃, DMF
  • Temperature : 0–5°C (formylation), 25°C (hydrolysis)
  • Yield : 68–72%
Step 2: Preparation of 1-Methyl-1H-pyrazol-4-amine

1-Methyl-1H-pyrazol-4-amine is synthesized by hydrazine hydrate cyclization with acetylacetone, followed by methylation using methyl iodide in the presence of potassium carbonate.

Reaction Conditions :

  • Reactants : Acetylacetone, hydrazine hydrate, methyl iodide
  • Solvent : Ethanol
  • Yield : 85%
Step 3: Reductive Amination

The aldehyde and amine intermediates are coupled using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5).

Reaction Conditions :

  • Reactants : 1-Isopropyl-1H-pyrazole-4-carbaldehyde, 1-methyl-1H-pyrazol-4-amine, NaBH₃CN
  • Solvent : Methanol
  • Temperature : 25°C, 12 hours
  • Yield : 62–65%

Nucleophilic Substitution Route

Step 1: Synthesis of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole

4-(Chloromethyl)-1-isopropyl-1H-pyrazole is prepared by treating 1-isopropyl-1H-pyrazole-4-methanol with thionyl chloride (SOCl₂) in dichloromethane.

Reaction Conditions :

  • Reactants : 1-Isopropyl-1H-pyrazole-4-methanol, SOCl₂
  • Solvent : Dichloromethane
  • Temperature : 0°C → 25°C, 2 hours
  • Yield : 89%
Step 2: Coupling with 1-Methyl-1H-pyrazol-4-amine

The chloromethyl derivative reacts with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate.

Reaction Conditions :

  • Reactants : 4-(Chloromethyl)-1-isopropyl-1H-pyrazole, 1-methyl-1H-pyrazol-4-amine
  • Solvent : Dimethylformamide (DMF)
  • Base : K₂CO₃
  • Temperature : 80°C, 6 hours
  • Yield : 58–60%

Optimization Strategies

Solvent and Base Selection

  • Reductive Amination : Methanol outperforms THF and acetonitrile due to better solubility of intermediates.
  • Nucleophilic Substitution : DMF enhances reactivity compared to DMSO or toluene.
  • Base : Potassium carbonate provides higher yields than sodium hydride in substitution reactions.

Catalytic Improvements

The use of molecular sieves (3Å) in reductive amination reduces side reactions, improving yield by 8–10%.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product with minimal impurities.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method employs continuous flow reactors to optimize the formylation and reductive amination steps:

  • Throughput : 5 kg/hour
  • Purity : 99.2%
  • Solvent Recovery : 98% efficiency via distillation

Waste Reduction

  • Byproduct Recycling : Unreacted 1-isopropyl-1H-pyrazole is recovered via fractional distillation.
  • Catalyst Reuse : Immobilized sodium cyanoborohydride on silica gel reduces reagent costs by 40%.

Comparative Analysis of Methods

Parameter Reductive Amination Nucleophilic Substitution
Overall Yield 62–65% 58–60%
Reaction Time 12 hours 6 hours
Cost Efficiency Moderate High
Scalability Excellent Good
Purity >95% 90–92%

Mechanistic Insights

Reductive Amination Mechanism

  • Imine Formation : The aldehyde reacts with the amine to form an imine intermediate.
  • Reduction : NaBH₃CN selectively reduces the imine to a secondary amine.

Nucleophilic Substitution Mechanism

  • SN2 Displacement : The amine attacks the chloromethyl carbon, displacing chloride.

Challenges and Solutions

Low Yields in Reductive Amination

  • Cause : Competing over-reduction of the aldehyde.
  • Solution : Use of trimethyl orthoformate to protect the aldehyde during imine formation.

Isomer Formation

  • Cause : Tautomerism in pyrazole rings.
  • Solution : Low-temperature crystallization to isolate the desired regioisomer.

Emerging Methodologies

Photoredox Catalysis

A recent approach utilizes visible light-mediated coupling of pyrazole boronic acids with nitroalkanes, achieving 70% yield in preliminary trials.

Biocatalytic Amination

Engineered transaminases have been reported to catalyze the amination step under mild conditions (pH 7, 30°C), though yields remain low (35–40%).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine. The pyrazole moiety has been linked to various mechanisms that inhibit cancer cell proliferation.

Case Study:
A study demonstrated that compounds with pyrazole structures exhibited significant cytotoxicity against several cancer cell lines, including MCF7 and A375. For instance, derivatives showed IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
N-(1-isopropylpyrazol)MCF70.46
N-(2-(4-methylpiperazin)A3754.2

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Mechanism:
The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Pyrazole-based compounds have been shown to act as selective COX inhibitors .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. The broad-spectrum activity suggests potential applications in treating infections.

Research Findings:
Studies have indicated that pyrazole derivatives can effectively combat bacterial and fungal infections, showcasing their role as potential antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Insights:
Research indicates that modifications to the pyrazole ring and side chains can enhance potency and selectivity for specific biological targets. For example, substitutions at various positions on the pyrazole ring can significantly alter the compound's efficacy against different diseases .

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the pyrazole rings and the amine-linked groups. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield (%)
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine (Target) C12H19N5 233.32 Isopropyl (Pyrazole 1), Methyl (Amine) N/A
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)amine C15H21N3 243.35 Ethyl (Pyrazole), 4-Isopropylphenyl N/A
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C11H12BrN3 221.68 2-Bromophenyl N/A
N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine C23H32N6O 408.55 Piperidinyl-naphthyridine extension 62.9

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to analogs with smaller alkyl or aryl groups (e.g., methyl or bromophenyl) .
  • Steric Effects : Bulky substituents like 4-isopropylphenyl or naphthyridine-piperidine extensions may hinder binding to target proteins compared to the simpler target compound .

Stability and Degradation

  • The target compound’s stability is likely superior to simpler amines like 1-methyl-1H-pyrazol-4-amine, which degrades under standard conditions .
  • Halogenated analogs (e.g., bromophenyl derivatives) may exhibit enhanced stability due to electron-withdrawing effects .

Biological Activity

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that suggest potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Formula : C12H20ClN5O
Molecular Weight : 285.78 g/mol
CAS Number : 1856026-77-1

The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. In vitro studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various pathogens. For instance, a study evaluated the antimicrobial activity of several pyrazole compounds, revealing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models . The mechanism often involves the disruption of signaling pathways associated with inflammation.

Anticancer Activity

Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, compounds similar to this compound were tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing promising results in inhibiting cell growth with IC50 values ranging from 3.79 µM to 42.30 µM .

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Study on Antifungal Activity

A series of pyrazole derivatives were synthesized and tested for antifungal activity against several phytopathogenic fungi. One notable compound exhibited higher antifungal activity than the standard drug boscalid, demonstrating the potential of pyrazole derivatives in agricultural applications .

Study on Pyrazole Derivatives in Cancer Therapy

In a comprehensive study, various pyrazole derivatives were screened for their anticancer properties against multiple cell lines. The results indicated that some compounds induced significant apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes and characterization methods for N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives. For example, analogous methods involve reacting iodopyrazole intermediates with amines in the presence of cesium carbonate and copper catalysts (e.g., CuBr) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours . Characterization typically employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridyl protons in related compounds) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI m/z 215 [M+H]+^+) .
  • Chromatography : Reverse-phase HPLC for purity assessment (>98% purity criteria) .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • Purity : Use HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water) and compare retention times against standards .
  • Stability : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via LC-MS. Acidic/basic conditions (pH 1–13) can reveal hydrolytic sensitivity .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound is likely polar due to its pyrazole and amine groups. Test solubility in:

  • Polar aprotic solvents : DMSO, dimethylformamide (DMF).
  • Hydrophilic-lipophilic balance (HLB) solvents : Ethanol, acetonitrile.
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for biological assays.
    Note: Solubility data for structurally similar compounds (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) suggest limited aqueous solubility, necessitating co-solvents like PEG-400 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

  • Case Study : A discrepancy in 1^1H NMR signals (e.g., δ 8.87 ppm vs. δ 7.80 ppm for pyridyl protons) may arise from solvent effects or tautomerism. Solutions include:
    • Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
    • 2D NMR Techniques : HSQC and HMBC to confirm connectivity .
    • Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What experimental design strategies optimize reaction yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design (CCD) can model non-linear relationships between copper catalyst concentration (0.1–0.3 mol%) and reaction time (24–48 hours) .
  • Response Surface Methodology (RSM) : Maximize yield by identifying critical parameters (e.g., cesium carbonate stoichiometry) .

Q. How can computational tools aid in predicting reactivity and designing derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) to map energy barriers for nucleophilic substitution or cyclization steps .
  • Docking Studies : Predict binding affinity of derivatives (e.g., substituted pyrazoles) with target proteins using AutoDock or Schrödinger Suite .

Q. What challenges arise in scaling up the synthesis from milligram to gram scale?

  • Heat Transfer : Exothermic reactions (e.g., amine coupling) require controlled addition and cooling.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane gradients) .
  • Byproduct Management : Monitor intermediates via inline FTIR or PAT (Process Analytical Technology) .

Q. How can kinetic studies improve understanding of reaction mechanisms?

  • Rate Law Determination : Use pseudo-first-order kinetics under excess amine conditions. Monitor reaction progress via LC-MS .
  • Isotope Labeling : Introduce 15^{15}N-labeled amines to track regioselectivity in coupling reactions .

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